SchisantherinK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SchisantherinK is a bioactive compound derived from the fruit of the Schisandra chinensis plant, which is widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SchisantherinK typically involves the extraction of the compound from the Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: SchisantherinK undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
SchisantherinK has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and cardiovascular diseases.
Industry: Utilized in the development of nutraceuticals and functional foods.
Wirkmechanismus
SchisantherinK exerts its effects through various molecular targets and pathways. It modulates the activity of antioxidant enzymes, reduces oxidative stress, and inhibits inflammatory mediators. Additionally, this compound interacts with neurotransmitter receptors and ion channels, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Schisandrin: Another major lignan from Schisandra chinensis with similar pharmacological properties.
Schisandrin B: Known for its hepatoprotective and anti-inflammatory effects.
Schisandrin C: Exhibits antioxidant and anti-cancer activities.
Uniqueness: SchisantherinK stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways simultaneously. This makes it a promising candidate for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C30H38O10 |
---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
[(8R,9S,10R,11R)-8-acetyloxy-11-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C30H38O10/c1-11-14(2)30(33)40-29-23-19(13-21(35-7)27(29)37-9)25(39-17(5)31)16(4)15(3)24(32)18-12-20(34-6)26(36-8)28(38-10)22(18)23/h11-13,15-16,24-25,32H,1-10H3/b14-11-/t15-,16+,24-,25-/m1/s1 |
InChI-Schlüssel |
HLNWIUCWNWNBOL-HHOPEMIHSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)[C@@H]([C@H]([C@H]([C@H](C3=CC(=C(C(=C32)OC)OC)OC)O)C)C)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)C(C(C(C(C3=CC(=C(C(=C32)OC)OC)OC)O)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.